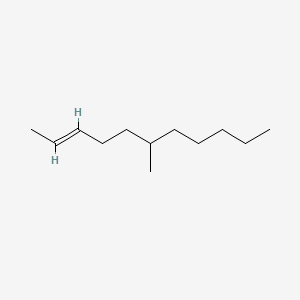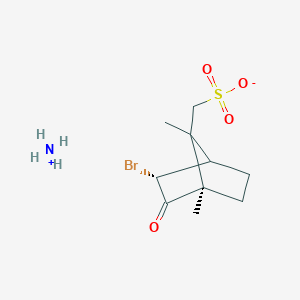
D(+)-alpha-Bromocamphor-pi-sulfonic acid ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D(+)-alpha-Bromocamphor-pi-sulfonic acid ammonium salt is a chemical compound with the molecular formula C10H16BrNO4S. It is known for its applications in various scientific fields, including chemistry and biology. This compound is often used in optical resolutions and as a pharmaceutical intermediate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of D(+)-alpha-Bromocamphor-pi-sulfonic acid ammonium salt typically involves the bromination of camphor followed by sulfonation. The bromination process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
D(+)-alpha-Bromocamphor-pi-sulfonic acid ammonium salt undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3). The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated derivatives of the original compound.
Oxidation and Reduction: Products vary depending on the specific reaction conditions but can include oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
D(+)-alpha-Bromocamphor-pi-sulfonic acid ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a chiral resolving agent in the separation of enantiomers.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of D(+)-alpha-Bromocamphor-pi-sulfonic acid ammonium salt involves its interaction with specific molecular targets. The bromine atom and sulfonic acid group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new products. Additionally, its chiral nature makes it valuable in stereoselective synthesis and optical resolution processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D(-)-alpha-Bromocamphor-pi-sulfonic acid ammonium salt: The enantiomer of the compound with similar chemical properties but different optical activity.
Camphor-10-sulfonic acid: A related compound with a sulfonic acid group but without the bromine atom.
Bromocamphor: A simpler compound with only the bromine atom and no sulfonic acid group
Uniqueness
D(+)-alpha-Bromocamphor-pi-sulfonic acid ammonium salt is unique due to its combination of a bromine atom and a sulfonic acid group, which imparts distinct chemical reactivity and chiral properties. This makes it particularly useful in applications requiring stereoselectivity and specific reactivity patterns .
Eigenschaften
Molekularformel |
C10H18BrNO4S |
|---|---|
Molekulargewicht |
328.23 g/mol |
IUPAC-Name |
azanium;[(1R,3R)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonate |
InChI |
InChI=1S/C10H15BrO4S.H3N/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H3/t6?,7-,9+,10?;/m1./s1 |
InChI-Schlüssel |
GFBVBBRNPGPROZ-HSLBWQKVSA-N |
Isomerische SMILES |
C[C@@]12CCC(C1(C)CS(=O)(=O)[O-])[C@H](C2=O)Br.[NH4+] |
Kanonische SMILES |
CC12CCC(C1(C)CS(=O)(=O)[O-])C(C2=O)Br.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


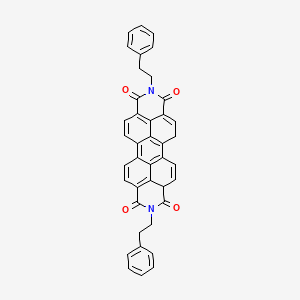
![2,2,2-trifluoro-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B13407313.png)



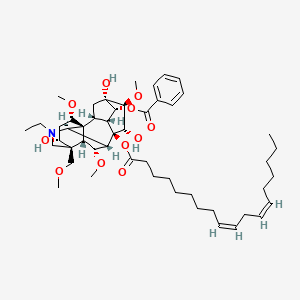
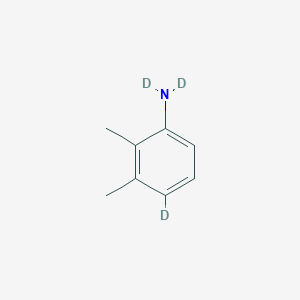

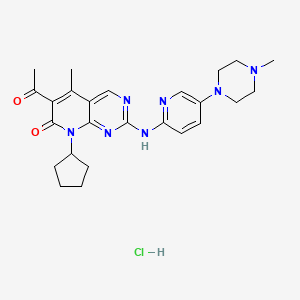

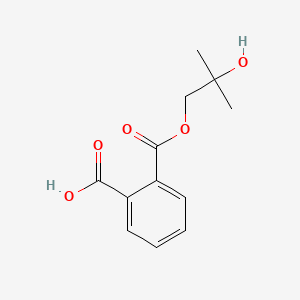

![(1S,2R,4R,5'S,7R,8S,9S,12R,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B13407363.png)
